molecular formula C16H25B B1273156 1-Bromo-10-phenyldecane CAS No. 85562-26-1

1-Bromo-10-phenyldecane

Cat. No.: B1273156
CAS No.: 85562-26-1
M. Wt: 297.27 g/mol
InChI Key: DTPVJMBHPQHEHV-UHFFFAOYSA-N
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Description

1-Bromo-10-phenyldecane is an organic compound with the molecular formula C16H25Br. It is a brominated derivative of decane, featuring a phenyl group attached to the tenth carbon atom of the decane chain. This compound is known for its applications in organic synthesis and research.

Preparation Methods

1-Bromo-10-phenyldecane can be synthesized through various methods. One common synthetic route involves the bromination of 10-phenyldecanol using phosphorus tribromide or hydrobromic acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the alcohol to the bromide . Industrial production methods may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

1-Bromo-10-phenyldecane undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide yields 10-phenyldecanol, while Suzuki-Miyaura coupling with phenylboronic acid produces 1,10-diphenyldecane .

Mechanism of Action

The mechanism by which 1-Bromo-10-phenyldecane exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the phenyl group and the coupling partner . The molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

1-Bromo-10-phenyldecane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis and research .

Properties

IUPAC Name

10-bromodecylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25Br/c17-15-11-6-4-2-1-3-5-8-12-16-13-9-7-10-14-16/h7,9-10,13-14H,1-6,8,11-12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPVJMBHPQHEHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370824
Record name 1-Bromo-10-phenyldecane
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Molecular Weight

297.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85562-26-1
Record name 1-Bromo-10-phenyldecane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 85562-26-1
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Synthesis routes and methods I

Procedure details

To a 250 mL flask in ice-water bath was added 1,10-dibromodecane (46.0 g, 153 mmol) and anhydrous THF (100 ml) under nitrogen. Phenyl lithium (1.8 M in dibutyl ether, 28.5 mL, 51 mmol) was added dropwise. After addition was completed, the reaction mixture was stirred for 1 hour and warmed to room temperature. After 48 hours, it was quenched with H2O (200 mL), extracted with CH2Cl2 (200 mL×2) and dried. After concentration, the residue was distilled to give a colorless oil (9.35 g, yield 61.7%) at 130° C./0.07 mmHg. 1H NMR (CDCl3, 500 MHz) δ=7.27-7.32 (m, 2H), 7.20 (d, J=6.5 Hz, 3H), 3.43 (t, J=7.0 Hz, 2H), 2.62 (t, J=8.0 Hz, 2H), 1.84-1.96 (m, 2H), 1.60-1.68 (m, 2H), 1.41-1.52 (m, 2H), 1.24-1.41 (m, 10H).
Quantity
28.5 mL
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Yield
61.7%

Synthesis routes and methods II

Procedure details

In diethylether (200 mL), 10-phenyl-1-decanol (10 g) was dissolved, phosphorus tribromide (4.0 mL) was carefully added thereto, at 0° C., followed by stirring at room temperature for 6 hours. Water was added carefully to the reaction solution, followed by extraction with tert-buthylmethylether. The organic layer was washed with water, dried with anhydrous sodium sulfate and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate=9:1) to obtain the title compound (7.0 g) having the following physical property values.
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What can we infer about the reactivity of 1-bromo-10-phenyldecane based on its use in the synthesis of 6-epiplakortolide E?

A1: The fact that this compound is used as a starting material in a multi-step synthesis [] suggests it possesses reactive sites amenable to chemical transformations. The bromine atom, being a good leaving group, likely participates in substitution reactions, potentially leading to the construction of the complex structure of 6-epiplakortolide E.

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